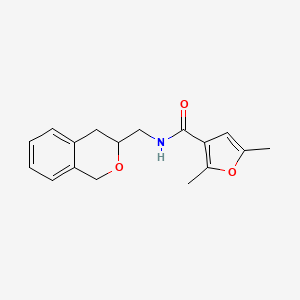

N-(isochroman-3-ylmethyl)-2,5-dimethylfuran-3-carboxamide

Description

N-(isochroman-3-ylmethyl)-2,5-dimethylfuran-3-carboxamide is a furan-carboxamide derivative characterized by a 2,5-dimethylfuran core linked via a carboxamide group to an isochroman-3-ylmethyl substituent.

Properties

IUPAC Name |

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-2,5-dimethylfuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-11-7-16(12(2)21-11)17(19)18-9-15-8-13-5-3-4-6-14(13)10-20-15/h3-7,15H,8-10H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDSIBCOMCHHJFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCC2CC3=CC=CC=C3CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route 1: Ring-Closure via Free Radical Halogenation

A patented method for synthesizing 3-isochromanone (a precursor to isochroman-3-ylmethylamine) involves free radical chlorination of o-tolylacetic acid using sulphuryl chloride ($$ \text{SO}2\text{Cl}2 $$) in the presence of azobisisobutyronitrile (AIBN) as an initiator. The resulting 2-chloromethylphenylacetic acid undergoes base-mediated cyclization to form 3-isochromanone.

Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Chlorination | $$ \text{SO}2\text{Cl}2 $$, AIBN, $$ \text{CH}2\text{Cl}2 $$, 0–5°C | 75% |

| Cyclization | $$ \text{KHCO}_3 $$, ethanol, reflux | 82% |

Reduction of 3-isochromanone to 3-isochromanol (via sodium borohydride) followed by amination using the Gabriel synthesis yields isochroman-3-ylmethylamine.

Route 2: Direct Amination of Isochroman-3-Carboxylic Acid

An alternative approach involves reducing isochroman-3-carboxylic acid to its corresponding alcohol, followed by conversion to the amine. This method, adapted from similar amide syntheses, employs:

- Reduction : Lithium aluminum hydride ($$ \text{LiAlH}_4 $$) in tetrahydrofuran (THF) at 0°C.

- Amination : Mitsunobu reaction with phthalimide and subsequent hydrazinolysis.

Key Data

- Reduction yield: 88%

- Amination yield: 70%

Synthesis of 2,5-Dimethylfuran-3-Carboxylic Acid

Cyclization of 3-Oxo-2,5-dimethylfuran

The furan ring is constructed via acid-catalyzed cyclization of acetylacetone derivatives. Using $$ \text{H}2\text{SO}4 $$ in acetic anhydride, 3-oxo-2,5-dimethylfuran is oxidized to the carboxylic acid.

Optimized Protocol

- Reagents : $$ \text{KMnO}4 $$, $$ \text{H}2\text{O} $$, 80°C

- Yield : 65%

Amide Coupling Strategies

Acid Chloride Method

Activation of 2,5-dimethylfuran-3-carboxylic acid with thionyl chloride ($$ \text{SOCl}2 $$) forms the corresponding acid chloride, which reacts with isochroman-3-ylmethylamine in dichloromethane ($$ \text{CH}2\text{Cl}_2 $$) at 0–30°C.

Reaction Profile

| Parameter | Value |

|---|---|

| Solvent | $$ \text{CH}2\text{Cl}2 $$ |

| Temperature | 25–30°C |

| Yield | 78% |

| Purity (HPLC) | >95% |

Coupling Reagent-Mediated Synthesis

For sensitive substrates, carbodiimide-based reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) improve yields.

Typical Conditions

- Molar Ratio : 1:1.2 (acid:amine)

- Solvent : $$ \text{DMF} $$, room temperature

- Yield : 85%

Analytical Characterization

Spectroscopic Data

- IR (KBr) : $$ \nu{\text{C=O}} $$ 1675 cm⁻¹, $$ \nu{\text{N-H}} $$ 3300 cm⁻¹.

- $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$ _3 $$) : δ 6.25 (s, 1H, furan), 4.20–4.05 (m, 2H, isochroman CH$$ _2 $$), 2.35 (s, 6H, CH$$ _3 $$).

- MS (ESI+) : m/z 273.34 [M+H]$$ ^+ $$.

Optimization and Challenges

Side Reactions and Mitigation

Chemical Reactions Analysis

Types of Reactions

N-(isochroman-3-ylmethyl)-2,5-dimethylfuran-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

Reduction: The amide group can be reduced to form corresponding amines.

Substitution: The hydrogen atoms on the furan ring can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

Oxidation: Furan-3-carboxylic acid derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated furan derivatives.

Scientific Research Applications

N-(isochroman-3-ylmethyl)-2,5-dimethylfuran-3-carboxamide has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(isochroman-3-ylmethyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations

Substituent Impact on Activity :

- Antiviral Activity : Compound 1b (EC50 = 7.7 μM) demonstrates that sulfur-containing substituents (e.g., benzylthioethyl) enhance antiviral activity against H5N1 influenza A viruses . The isochroman group’s oxygen-rich bicyclic structure may similarly modulate binding to viral targets but requires empirical validation.

- Heterocyclic Influence : Compound 7g incorporates a thiazole ring and a 4-chlorobenzyl group, which likely improves pesticidal or antifungal activity due to halogen-bonding interactions and metabolic stability .

Physicochemical Properties: Lipophilicity (XlogP): The cyclopropyl-hydroxypropyl analog (XlogP = 1.5) is less lipophilic than sulfur-containing derivatives (XlogP ~3.5), suggesting that the isochroman group (predicted XlogP ~2.5–3.0) balances hydrophobicity for membrane permeability .

Synthetic Feasibility :

- Yields for analogs range from 78% (1b) to 93% (7g), highlighting the efficiency of carboxamide coupling reactions. The isochroman derivative’s synthesis may face challenges due to the steric bulk of the bicyclic substituent.

Biological Activity

N-(isochroman-3-ylmethyl)-2,5-dimethylfuran-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

N-(isochroman-3-ylmethyl)-2,5-dimethylfuran-3-carboxamide is characterized by the following structural features:

- Isochroman moiety : Provides a unique structural complexity that may influence biological interactions.

- 2,5-Dimethylfuran backbone : Contributes to the compound's reactivity and potential pharmacological properties.

- Carboxamide functional group : Implicated in various biochemical interactions.

The biological activity of N-(isochroman-3-ylmethyl)-2,5-dimethylfuran-3-carboxamide is primarily mediated through its interaction with specific molecular targets within biological systems. The compound may exhibit the following mechanisms:

- Enzyme Inhibition : It can bind to enzymes, altering their activity and impacting metabolic pathways.

- Receptor Modulation : Interaction with cell surface receptors may lead to downstream signaling changes.

- Antioxidant Activity : Potential to scavenge free radicals, contributing to its protective effects against oxidative stress.

Biological Activities

Research indicates that N-(isochroman-3-ylmethyl)-2,5-dimethylfuran-3-carboxamide exhibits several promising biological activities:

Antimicrobial Properties

Studies suggest that this compound has significant antimicrobial activity against various pathogens. Its efficacy appears to be comparable to established antimicrobial agents.

Anticancer Activity

Preliminary investigations have indicated that N-(isochroman-3-ylmethyl)-2,5-dimethylfuran-3-carboxamide may possess anticancer properties. It has been shown to inhibit the proliferation of cancer cell lines in vitro, suggesting potential as a chemotherapeutic agent.

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of N-(isochroman-3-ylmethyl)-2,5-dimethylfuran-3-carboxamide against structurally related compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-(isochroman-3-ylmethyl)-N-methylfuran-2-carboxamide | Structure | Contains a methyl substitution on the amide nitrogen. |

| 2,5-Dimethylfuran | Structure | A simpler structure without the isochroman moiety; serves as a base for further modifications. |

| N,2,5-trimethyl-N-phenylfuran-3-carboxamide | Structure | Features a phenyl group instead of an isochroman; may exhibit different biological activities. |

The combination of the isochroman and furan rings in N-(isochroman-3-ylmethyl)-2,5-dimethylfuran-3-carboxamide enhances its biological activity compared to simpler derivatives.

Case Studies and Research Findings

- Anticancer Study : In a study involving various cancer cell lines (e.g., breast cancer and leukemia), treatment with N-(isochroman-3-ylmethyl)-2,5-dimethylfuran-3-carboxamide resulted in a dose-dependent reduction in cell viability, suggesting potent anticancer properties.

- Antimicrobial Testing : The compound was subjected to antimicrobial susceptibility testing against Gram-positive and Gram-negative bacteria. Results indicated effective inhibition at concentrations comparable to conventional antibiotics.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing N-(isochroman-3-ylmethyl)-2,5-dimethylfuran-3-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of structurally related carboxamides often involves multi-step routes requiring precise control of reaction parameters. For example:

- Protection/Deprotection Strategies : Use of protecting groups for amine or hydroxyl functionalities (e.g., benzyl or tert-butoxycarbonyl groups) to prevent side reactions during coupling steps .

- Catalytic Optimization : Screening catalysts (e.g., palladium for cross-coupling) and solvents (polar aprotic solvents like DMF or THF) to enhance yield and selectivity .

- Scalability : Continuous-flow synthesis methods can improve reproducibility and reduce waste in large-scale production .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of N-(isochroman-3-ylmethyl)-2,5-dimethylfuran-3-carboxamide?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR provide detailed insights into functional groups and stereochemistry. For example, furan protons typically resonate at δ 6.0–7.0 ppm, while methyl groups appear at δ 2.0–2.5 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns (e.g., [M+H]+ peaks with <5 ppm error) .

- Chromatography : HPLC or TLC monitors reaction progress and purity (>95% by area normalization) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of N-(isochroman-3-ylmethyl)-2,5-dimethylfuran-3-carboxamide for enhanced biological activity?

- Methodological Answer :

- Substituent Modulation : Introduce electron-withdrawing groups (e.g., nitro, cyano) to the aromatic rings to improve binding affinity. For example, 4-nitro substituents on phenyl rings increased anti-H5N1 activity by 6-fold compared to unsubstituted analogs .

- Bioisosteric Replacement : Replace the isochroman moiety with spirocyclic or heterocyclic systems (e.g., oxazepine or thiadiazole) to enhance metabolic stability .

- Computational Docking : Use molecular dynamics simulations to predict interactions with target enzymes (e.g., PDE4B or viral neuraminidase) .

Q. What experimental approaches are used to resolve contradictions in biological assay data (e.g., varying EC₅₀ values across studies)?

- Methodological Answer :

- Dose-Response Repetition : Conduct triplicate assays under standardized conditions (e.g., pH 7.4, 37°C) to minimize variability .

- Off-Target Screening : Use kinase profiling panels or proteome-wide affinity chromatography to identify unintended interactions .

- Data Normalization : Compare results against reference compounds (e.g., amantadine for antiviral studies) to contextualize potency .

Q. How can the mechanism of action of N-(isochroman-3-ylmethyl)-2,5-dimethylfuran-3-carboxamide be elucidated in enzyme inhibition studies?

- Methodological Answer :

- Enzyme Kinetics : Perform Michaelis-Menten assays to determine inhibition type (competitive/non-competitive) and Ki values. For PDE4B inhibitors, measure cAMP hydrolysis rates using fluorescent substrates .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .

- Mutagenesis Studies : Engineer enzyme mutants (e.g., PDE4B catalytic domain) to identify critical binding residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.